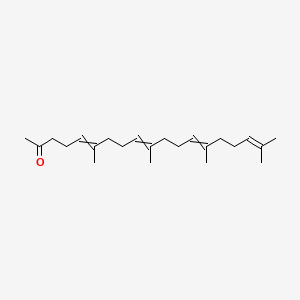![molecular formula C7H4N2OS B8784459 [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8784459.png)
[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-2-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine ring. One common method is the cyclization of thiazole derivatives with pyridine derivatives under specific conditions. For example, the reaction of 2-aminothiazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield thiazolo[4,5-c]pyridine-2-carbaldehyde .
Industrial Production Methods
Industrial production of thiazolo[4,5-c]pyridine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Thiazolo[4,5-c]pyridine-2-carboxylic acid.
Reduction: Thiazolo[4,5-c]pyridine-2-methanol.
Substitution: Various substituted thiazolo[4,5-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The biological activity of thiazolo[4,5-c]pyridine-2-carbaldehyde is often attributed to its ability to interact with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Similar in structure but with different biological activities.
Thiazolo[3,2-a]pyridine: Another structural isomer with distinct chemical properties.
Pyrano[2,3-d]thiazole: Combines thiazole and pyran rings, showing different reactivity and applications.
Uniqueness
[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde is unique due to its specific ring fusion and functional group, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H4N2OS |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-4-7-9-5-3-8-2-1-6(5)11-7/h1-4H |
InChI Key |
NNECOMPLBXVZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B8784387.png)

![1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE](/img/structure/B8784402.png)










